FGFR1 vs. FGFR4 Selectivity Profile: A 6.3-Fold Preference for 4-Acetyl-7-azaindole
In a direct head-to-head comparison using the same HTRF assay format and enzyme constructs, 4-acetyl-7-azaindole demonstrates a 6.3-fold selectivity for Fibroblast Growth Factor Receptor 1 (FGFR1) over FGFR4 [1]. This contrasts with the profile of many other 7-azaindole derivatives, which often exhibit a different selectivity pattern or are optimized for other targets like ALK or ULK1/2 [2][3].
| Evidence Dimension | Inhibitory potency against FGFR1 and FGFR4 |
|---|---|
| Target Compound Data | IC50 = 433 nM (FGFR1) |
| Comparator Or Baseline | IC50 = 2730 nM (FGFR4) |
| Quantified Difference | 6.3-fold more potent against FGFR1 |
| Conditions | Inhibition of human FGFR1 (residues 459-765) and FGFR4 (residues 445-753) expressed in E. coli BL21 (DE3), measured by HTRF assay [1]. |
Why This Matters
For a medicinal chemist, this defined selectivity profile provides a clear, data-backed starting point for developing FGFR1-biased inhibitors, mitigating the risk of pursuing compounds with unknown or undesirable selectivity profiles.
- [1] BindingDB. (n.d.). Activity data for BDBM50580572 (4-Acetyl-7-azaindole) against FGFR1 and FGFR4. View Source
- [2] Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. *Molecules*, 19(12), 19935-19979. View Source
- [3] Cai, J., et al. (2025). Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. *ACS Spring 2025 National Meeting*. View Source
